Iron diperchlorate

Description

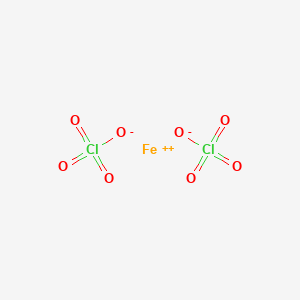

Structure

2D Structure

Properties

IUPAC Name |

iron(2+);diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Fe/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFMJXZQTNRXGX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2FeO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890732 | |

| Record name | Iron(II) perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydrate: Light green odorless crystals; [MSDSonline] | |

| Record name | Ferrous perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13933-23-8 | |

| Record name | Perchloric acid, iron(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Iron Perchlorate Compounds

Synthesis of Iron(II) Perchlorate (B79767) Complexes

The creation of iron(II) perchlorate complexes is a cornerstone of modern coordination chemistry, providing a pathway to a multitude of compounds with diverse structural and electronic properties. These syntheses can be achieved through direct reactions or, more commonly, through the introduction of specific ligands that coordinate to the iron(II) center.

The most straightforward method for producing iron(II) perchlorate is through the direct reaction of iron metal with dilute perchloric acid. wikipedia.org This reaction yields the hexahydrated form of the salt, Fe(ClO₄)₂·6H₂O, which precipitates as green, water-soluble crystals upon evaporation of the solution. wikipedia.org The chemical equation for this process is:

Fe + 2 HClO₄ + 6 H₂O → Fe(ClO₄)₂·6H₂O + H₂ wikipedia.org

While the perchlorate anion is a strong oxidant and the ferrous cation is a reductant, the hydrated salt is kinetically stable in the absence of atmospheric oxygen. wikipedia.org The high activation energy required for the electron transfer between the Fe²⁺ and ClO₄⁻ ions prevents a spontaneous redox reaction. wikipedia.org The resulting product consists of discrete hexaaquoiron(II) cations, [Fe(H₂O)₆]²⁺, and perchlorate anions. wikipedia.org

The versatility of iron(II) chemistry is showcased in the synthesis of its coordination complexes. By introducing specific organic ligands, chemists can assemble complex cations where the iron(II) ion is coordinated to various donor atoms, with the perchlorate ions serving as counter-anions.

Iron(II) carbohydrazide (B1668358) perchlorate, Fe(CHZ)₃₂, is an energetic coordination compound synthesized from iron(II) perchlorate and carbohydrazide (CHZ). bibliotekanauki.plicm.edu.pl In a typical synthesis, the central Fe(II) ion coordinates with three bidentate carbohydrazide ligands. bibliotekanauki.pl Each carbohydrazide molecule binds to the iron center through a carbonyl oxygen atom and an amino nitrogen atom, resulting in a six-coordinated complex cation. bibliotekanauki.pl Some synthetic procedures may start with iron(III) salts; in these cases, the carbohydrazide ligand also acts as a reducing agent, converting Fe(III) to Fe(II), which then forms the final complex. sciencemadness.org The resulting product, also known as FCP, is a lead-free energetic material. bibliotekanauki.plicm.edu.pl

Table 1: Synthesis of Iron(II) Carbohydrazide Perchlorate

| Reactant 1 | Reactant 2 | Product Formula | Ligand Donor Atoms |

|---|

The intensely colored complex, tris(1,10-phenanthroline)iron(II) perchlorate, Fe(phen)₃₂, is a classic example of an iron(II) coordination compound. One documented synthesis involved the reaction of dipicolinic acid, 1,10-phenanthroline (B135089), and iron(III) perchlorate hexahydrate in an ethanol (B145695) solution. jst.go.jp In this instance, the iron(III) is reduced to iron(II) to form the stable tris(1,10-phenanthroline)iron(II) cation. jst.go.jp Single crystals of the complex have been grown by allowing the sealed reaction mixture to stand for two weeks. jst.go.jp The complex cation features an iron(II) center coordinated to three bidentate 1,10-phenanthroline ligands.

Table 2: Synthesis of Tris(1,10-phenanthroline)iron(II) Perchlorate

| Iron Source | Ligand | Solvent | Product Formula |

|---|

The synthesis of bis(2,2':6',2"-terpyridine)iron(II) bis(perchlorate) hydrate (B1144303), Fe(tpy)₂₂·H₂O, results in a complex where the iron(II) ion is coordinated by two tridentate terpyridine (tpy) ligands. publish.csiro.auresearchgate.net The crystal structure of this compound has been determined by single-crystal X-ray diffractometry. researchgate.net The cation, [Fe(tpy)₂]²⁺, exhibits a distorted octahedral geometry. researchgate.net The synthesis involves the reaction of an iron(II) salt, such as iron(II) perchlorate, with two equivalents of the 2,2':6',2"-terpyridine ligand in a suitable solvent.

Table 3: Characterization of Bis(2,2':6',2"-terpyridine)iron(II) Bis(perchlorate) Hydrate

| Property | Value |

|---|---|

| Formula | Fe(tpy)₂₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Cation Geometry | Distorted Octahedral |

| Anions | Two Perchlorate (ClO₄⁻) |

The octacoordinated complex, tetrakis(1,8-naphthyridine)iron(II) perchlorate, Fe(napy)₄₂, is part of a series of first-row transition metal complexes synthesized with the 1,8-naphthyridine (B1210474) (napy) ligand. tandfonline.comtandfonline.com The synthesis was reported by Hendricker and Bodner. tandfonline.comtandfonline.com The preparation involves the reaction of an iron(II) perchlorate salt with four equivalents of the 1,8-naphthyridine ligand. tandfonline.com Bright-red, prismatic crystals of the complex suitable for X-ray diffraction have been grown by recrystallization from methanol (B129727). tandfonline.com The coordination polyhedron around the iron(II) center is a distorted dodecahedron, a geometry influenced by the rigid, planar nature of the bidentate naphthyridine ligand. tandfonline.comtandfonline.com

Table 4: Synthesis and Structure of Tetrakis(1,8-naphthyridine)Iron(II) Perchlorate

| Reactant 1 | Reactant 2 | Solvent for Recrystallization | Coordination Number | Geometry |

|---|

Ligand-Assisted Synthetic Approaches to Specific Iron(II) Perchlorate Complexes

Preparation of Bis(2,2':6',2"-terpyridine)iron(II) Bis(perchlorate) Hydrate

Synthesis of Iron(III) Perchlorate Compounds

The synthesis of iron(III) perchlorate, a compound of interest in various chemical applications, can be achieved through several distinct methodologies. These methods range from direct acid-base reactions to the formation of complex coordination compounds with specific organic ligands. The choice of synthetic route often depends on the desired final product, whether it be a simple hydrated salt or a more complex molecular structure.

One of the fundamental methods for preparing iron(III) perchlorate involves the reaction of a hydrated form of iron(III) oxide with perchloric acid. chemicalbook.com This acid-base reaction yields a solution from which hydrated crystals of iron(III) perchlorate can be obtained. The process typically involves dissolving hydrous iron(III) oxide in perchloric acid, leading to the formation of the pale pink decahydrate (B1171855), Fe(ClO₄)₃·10H₂O, upon crystallization. chemicalbook.com An alternative, though reportedly less satisfactory, approach involves the use of iron(III) hydroxide (B78521), which is mixed with perchloric acid. researchgate.net

It is also possible to synthesize iron(III) perchlorate by reacting iron(III) chloride with 70% perchloric acid. The mixture is heated to near saturation and then cooled, causing iron(III) perchlorate to separate out. Subsequent recrystallization from a dilute perchloric acid solution yields the nonahydrate form.

The crystallization of iron(III) perchlorate from aqueous solutions is a key method for obtaining various hydrated forms of the salt. The specific hydrate phase that crystallizes is dependent on the conditions, particularly the temperature. For instance, the nonahydrate, Fe(H₂O)₆₃·3H₂O, can be crystallized from aqueous solutions at low temperatures. nih.goviucr.orgnih.gov This particular hydrate consists of hexa-aquoiron(III) octahedra, perchlorate anions, and additional non-coordinating water molecules that form a second hydrogen-bonded coordination sphere around the cation. nih.goviucr.orgiucr.org

The preparation of iron(III) perchlorate nonahydrate has been specifically achieved by crystallizing it from a 54.41 wt% aqueous solution of Fe(ClO₄)₃ at a thermostated temperature of 263 K over two days. iucr.orgnih.gov The resulting crystals are noted to be stable in their saturated solution for at least four weeks. iucr.orgnih.gov The decahydrate, Fe(ClO₄)₃·10H₂O, can be crystallized from solutions of hydrous iron(III) oxide in perchloric acid. chemicalbook.com This decahydrate can then be converted to the hexahydrate upon standing over phosphorus pentoxide. chemicalbook.com Crystallization from solution at temperatures above 42°C is reported to yield a 9-hydrate. chemicalbook.com

The crystal structure of the nonahydrate has been determined by single-crystal X-ray diffraction. researchgate.net It crystallizes in the trigonal crystal system with a structure containing two independent [Fe(H₂O)₆]³⁺ complex cations. researchgate.net

Table 1: Crystallization Conditions and Resulting Hydrate Phases of Iron(III) Perchlorate

| Starting Materials | Crystallization Conditions | Hydrate Phase Obtained | Reference |

| Hydrous Iron(III) Oxide, Perchloric Acid | Not specified | Decahydrate (Fe(ClO₄)₃·10H₂O) | chemicalbook.com |

| Iron(III) Perchlorate Decahydrate | Standing over P₂O₅ | Hexahydrate | chemicalbook.com |

| Iron(III) Perchlorate Solution | Above 42°C | Nonahydrate | chemicalbook.com |

| 54.41 wt% Fe(ClO₄)₃ Aqueous Solution | 263 K for 2 days | Nonahydrate (Fe(H₂O)₆₃·3H₂O) | iucr.orgnih.gov |

The synthesis of specific iron(III) perchlorate complexes, such as aquo(octaethylporphinato)iron(III) perchlorate, ([Fe(OEP)(H₂O)]ClO₄), involves more targeted synthetic strategies. This five-coordinate complex is produced through the acid treatment of the corresponding μ-oxo bridged dimer, (μ-oxo)(octaethylporphinato)iron(III). researchgate.net This method demonstrates the utility of precursor complexes in accessing specific iron(III) perchlorate species. The synthesis and characterization of this compound have been detailed in the chemical literature. ucr.edu

Iron(III) perchlorate serves as a versatile starting material for the synthesis of a wide array of coordination complexes with specific ligands. sigmaaldrich.com These reactions often involve the direct interaction of an iron(III) salt with a ligand solution.

For example, iron(III) complexes with tripodal imidazole (B134444) ligands can be prepared by the direct reaction of an iron(III) salt with a solution of the ligand, followed by the isolation of the complex cation as its perchlorate salt. nih.gov The synthesis of FeH₃L¹₃·1.5(EtOH), where H₃L¹ is a 1:3 Schiff base condensate of tris(2-aminoethyl)amine (B1216632) and 4-methyl-5-imidazolecarboxaldehyde, is achieved through this method. nih.gov

Similarly, iron(III) complexes with quadridentate Schiff base ligands and imidazole have been synthesized. acs.org For instance, the complex [Fe(L¹)(HIm)₂]ClO₄ (where L¹ = N,N'-3,4-toluenebis(3-ethoxysalicylideneimine) and HIm = imidazole) is prepared through the reaction of the components. acs.org The synthesis of chloro-iron(III) complexes with unsymmetrically substituted N₂O₂ quadridentate Schiff-base ligands can be achieved by reacting the proligand with anhydrous iron chloride under basic conditions. mdpi.com

Furthermore, iron(III) perchlorate complexes with substituted urea (B33335) ligands have been prepared and structurally characterized. mdpi.com The complex with symmetric dimethylurea is one such example. mdpi.com The synthesis of bis(pyridine)iron(III) porphyrinate complexes, such as [Fe(TPP)(4-CNPy)₂]ClO₄, also illustrates the use of iron(III) perchlorate in forming complexes with specific axial ligands. researchgate.net

Table 2: Examples of Synthesized Iron(III) Perchlorate Complexes

| Ligand Type | Example Complex | Reference |

| Tripodal Imidazole Schiff Base | FeH₃L¹₃·1.5(EtOH) | nih.gov |

| Quadridentate Schiff Base and Imidazole | [Fe(L¹)(HIm)₂]ClO₄ | acs.org |

| Tris-salicylate with Tripodal Ligand | Tris-salicylate Fe(III) complex | sigmaaldrich.com |

| Substituted Urea | Iron(III) complex with symmetric dimethylurea | mdpi.com |

| Porphyrin and Pyridine (B92270) | [Fe(TPP)(4-CNPy)₂]ClO₄ | researchgate.net |

Crystallographic and Structural Investigations of Iron Perchlorate Systems

Single Crystal X-ray Diffraction Studies of Iron(II) Perchlorate (B79767) Complexes

Single-crystal X-ray diffraction provides definitive structural information for crystalline materials. For iron(II) perchlorate complexes, this technique has been instrumental in characterizing the coordination environment of the iron center and the role of the perchlorate anion and any solvent molecules in the crystal lattice.

The crystal structure of bis(2,2':6',2"-terpyridine)iron(II) bis(perchlorate) hydrate (B1144303), Fe(terpy)₂₂·H₂O, has been determined by single-crystal X-ray diffractometry. researchgate.netpublish.csiro.au This complex is of interest due to the photophysical and electrochemical properties of transition metal complexes with polypyridine ligands. nih.gov

The compound crystallizes in the monoclinic system with the space group P2₁. researchgate.netpublish.csiro.au There are two molecules per unit cell. researchgate.netpublish.csiro.au The nickel(II) analogue is isostructural with the iron(II) complex. nii.ac.jprsc.org

| Parameter | Value |

|---|---|

| a | 8.830(3) Å |

| b | 8.914(1) Å |

| c | 20.037(6) Å |

| β | 100.82(1)° |

| Space Group | P2₁ |

| Z | 2 |

The iron(II) cation is coordinated to two tridentate terpyridine ligands, resulting in a FeN₆ coordination environment. The geometry around the iron atom is distorted from a perfect octahedron, with the principal distortion being an axial compression, giving the cation approximate D₂d symmetry. researchgate.netpublish.csiro.au This distortion arises from the geometric constraints of the terpyridine ligand, where the nitrogen atom of the central pyridine (B92270) ring is closer to the iron atom than the nitrogen atoms of the peripheral rings. researchgate.net

In related low-spin iron(II) complexes with tris-chelated ligands, the Fe-N bond lengths are typically around 1.96-1.99 Å. researchgate.net The distortion in the [Fe(terpy)₂]²⁺ cation involves changes in Fe-N bond lengths and N-Fe-N bond angles. acs.org Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the geometries of such complexes and compare them with experimental data. nih.gov

The crystal structure is stabilized by intermolecular interactions, including hydrogen bonding. The lattice water molecule and the perchlorate anions are positioned in the inter-ligand pockets of the cation. researchgate.netpublish.csiro.au A hydrogen bond exists between the water molecule and one of the perchlorate anions. publish.csiro.au In similar structures, π-stacking interactions between the terpyridine moieties also contribute to the stability of the crystal lattice. nih.gov The perchlorate anions themselves can be disordered. nih.gov

A single crystal of iron(II) carbohydrazide (B1668358) perchlorate, Fe(CHZ)₃₂, was synthesized and its structure was determined by X-ray single-crystal diffraction. bibliotekanauki.pl This compound is noted as a novel, lead-free energetic coordination compound. bibliotekanauki.plbibliotekanauki.pl The crystals are described as white and needle-shaped. sciencemadness.org

The crystal belongs to the monoclinic system with the space group P2(1)/n. bibliotekanauki.pl

| Parameter | Value |

|---|---|

| a | 1.0066(2) nm |

| b | 0.8458(2) nm |

| c | 2.1194(4) nm |

| β | 100.693(3)° |

| Z | 4 |

In this complex, the central iron(II) ion is coordinated to three bidentate carbohydrazide ligands. bibliotekanauki.pl Each carbohydrazide unit binds to the iron through the carbonyl oxygen atom and a nitrogen atom from an amino group, forming a six-coordinate, non-centrosymmetric complex cation. bibliotekanauki.pl

An example of an octacoordinated iron(II) compound is tetrakis(1,8-naphthyridine)iron(II) perchlorate. tandfonline.comtandfonline.com The crystal and molecular structure of this complex was determined to understand its high-coordinate nature. tandfonline.comtandfonline.com

The bright-red, prismatic crystals are triclinic, with the assumed space group Pī. tandfonline.comtandfonline.com

| Parameter | Value |

|---|---|

| a | 9.163(3) Å |

| b | 9.315(3) Å |

| c | 20.116(8) Å |

| α | 99.66(8)° |

| β | 77.37(8)° |

| γ | 91.70(8)° |

| Z | 2 |

The coordination polyhedron around the iron(II) ion is a distorted dodecahedron. tandfonline.comtandfonline.com This distortion is a consequence of the rigid and planar 1,8-naphthyridine (B1210474) ligand, which has a small "bite" angle, and repulsions between the ligands. tandfonline.comtandfonline.com The eight Fe-N bond lengths vary, with one being significantly longer (2.756 Å) and the others ranging from 2.184 to 2.465 Å. tandfonline.com The average Fe-N bond length is 2.35 Å. tandfonline.com The nitrogen atoms of each naphthyridine ligand occupy different types of positions (A and B) within the dodecahedron, leading to different Fe-N bond lengths. tandfonline.com

Elucidation of Octacoordinated Iron(II) Perchlorate Structures

Analysis of Distorted Dodecahedral Coordination Polyhedra

In certain iron(II) perchlorate complexes, the iron center can adopt an eight-coordinate geometry, often resulting in a distorted dodecahedral coordination polyhedron. A notable example is found in tetrakis(1,8-naphthyridine)Fe(II) perchlorate. tandfonline.com The coordination polyhedron in this complex is described as a distorted dodecahedron, with the distortions arising from the rigid and planar nature of the 1,8-naphthyridine ligand, which has a small "bite" angle, and from repulsions between the ligands. tandfonline.com

This distorted geometry is composed of two interpenetrating tetrahedra—one flattened and one elongated—formed by the nitrogen donor atoms of the ligands. cmu.edu In a similar complex, [Fe{C12H6N2(CHNC6H4SMe)2}2]2+, the eight nitrogen atoms of the two ligands also define a distorted triangulated dodecahedron around the Fe(II) center. cmu.edu The structure consists of two trapezoidal arrangements in perpendicular orientations, which belong to different ligands. cmu.edu The coordination environment in other eight-coordinate iron(II) complexes, such as [Fe(Me2btp)2(MeCN)(H2O)]2+, can also be described as a distorted triangular dodecahedron. unibo.it The stability and isolation of such eight-coordinate iron systems, which may feature a distorted square-antiprism structure, have been a subject of interest due to their relevance in biological and catalytic systems. researchgate.net

Ligand Conformations and Fe-N Bond Length Distributions

The conformations of the ligands and the distribution of iron-nitrogen (Fe-N) bond lengths are critical in understanding the structure of these complexes. In tetrakis(1,8-naphthyridine)Fe(II) perchlorate, the naphthyridine fragments are planar. tandfonline.com The nitrogen atoms from each ligand occupy different positions within the dodecahedron (A and B sites), leading to different Fe-N bond lengths. tandfonline.com The Fe-N bonds formed by the nitrogen ligands in the B positions are shorter than those formed by the A set of nitrogens. tandfonline.com The eight Fe-N bonds exhibit a wide range of lengths, from 2.184 Å to 2.756 Å, with an average length of 2.35 Å. tandfonline.com

This variation in bond length is a common feature. For instance, in another eight-coordinate Fe(II) complex with a tetrafunctional N-donor ligand, the Fe-N bond lengths show a distinct distribution corresponding to a distorted 4 + 2 + 2 dodecahedral geometry. cmu.edu The shortest bonds (around 2.18 Å and 2.24 Å) are to the aromatic donor functions, while the imine donors form longer bonds (around 2.39 Å) and substantially longer ones (around 2.76 Å). cmu.edu In high-spin six-coordinate Fe(II) complexes, Fe-N bond lengths typically fall within the range of 2.10 Å to 2.35 Å. rsc.org For comparison, low-spin Fe(II) complexes generally exhibit shorter Fe-N bonds, often between 1.8 Å and 2.0 Å. mdpi.commdpi.com For example, in the low-spin complex [Fe(L2-3-2Ph)]2+, the average Fe-N distance at 296 K is 1.988 Å. mdpi.com

The nature of the nitrogen donor atom also influences bond length. In one distorted octahedral Fe(II) complex, the average Fe-N(pyrazole) distance is 2.173 Å, while the average Fe-N(pyridine) distance is significantly longer at 2.274 Å, a difference attributed to steric factors.

Structural Aspects of Tris(1,10-phenanthroline)iron(II) Perchlorate

The complex tris(1,10-phenanthroline)iron(II) perchlorate, often isolated as a solvate, features an iron(II) center in a six-coordinate, octahedral geometry. researchgate.net The cation [Fe(phen)3]2+ is a well-characterized species. researchgate.netjst.go.jp A specific structural analysis of the ethanol (B145695) monosolvate hemihydrate reveals that it crystallizes in the monoclinic space group P21/n. researchgate.net

Complexes involving the tris(1,10-phenanthroline)iron(II) cation are part of a broader family of metal-phenanthroline complexes that have applications in various fields, including analytical chemistry and catalysis. researchgate.net The 1,10-phenanthroline (B135089) ligand is a heterocyclic organic compound that forms stable complexes with most metal ions. researchgate.net

Table 1: Crystallographic Data for Tris(1,10-phenanthroline)iron(II) Perchlorate Ethanol Monosolvate Hemihydrate

| Parameter | Value |

|---|---|

| Formula | C76H61Cl4Fe2N12O19 |

| Formula Weight | 1699.87 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 13.209(3) |

| b (Å) | 15.849(3) |

| c (Å) | 18.367(4) |

| β (°) | 97.261(3) |

| V (ų) | 3814.2(13) |

| Z | 2 |

| Dcalc (Mg/m³) | 1.480 |

Data sourced from Payne et al. (2007). researchgate.net

Structural Studies of Eight-Coordinate Iron(II) Complexes

Eight-coordinate iron(II) complexes are less common than six-coordinate ones but represent an important area of structural chemistry. These complexes often form with bidentate ligands that have a small bite angle, such as 1,8-naphthyridine. tandfonline.comacs.org The complex tetrakis(1,8-naphthyridine)iron(II) perchlorate is a key example where single-crystal X-ray diffraction confirmed an eight-coordinate Fe(II) center. tandfonline.com The resulting coordination geometry is typically a distorted dodecahedron. tandfonline.com

Research has expanded to include various other ligands capable of stabilizing this high coordination number. A tetrafunctional N-donor ligand derived from 2,9-diformylphenanthroline has been shown to form a homoleptic eight-coordinate complex, [Fe{C12H6N2(CHNC6H4SMe)2}2]2+, with a distorted triangulated dodecahedral geometry. cmu.edu Similarly, the use of tetraazamacrocycles with amide-appended arms has led to the isolation of an unusual eight-coordinate Fe(II) complex where the metal ion is bound to four amide oxygen atoms and four macrocyclic nitrogen atoms, resulting in a slightly distorted square-antiprismatic geometry. researchgate.net The synthesis of stable eight-coordinate iron(II) complexes, such as Fe(LN4)22, which displays a distorted square-antiprism structure, has been achieved, demonstrating remarkable stability in solution. researchgate.net

Single Crystal X-ray Diffraction Studies of Iron(III) Perchlorate Compounds

The hydrated form, iron(III) perchlorate nonahydrate (Fe(H2O)63·3H2O), has been structurally characterized by single-crystal X-ray diffraction at low temperatures. iucr.orgnih.goviucr.org The study revealed that this compound crystallizes from aqueous solutions as a stable phase. nih.goviucr.org The crystal structure consists of distinct [Fe(H2O)6]3+ octahedra, perchlorate (ClO4-) anions, and additional non-coordinating water molecules. iucr.orgnih.govnih.gov The perchlorate anion is situated on a twofold rotation axis and exhibits slight disorder. iucr.orgiucr.org

The analysis was conducted at 100 K, and the compound was found to crystallize in the trigonal system with the space group R-3c:H. researchgate.net The structure is built from the cationic iron(III) complexes and the perchlorate anions, held together by a network of hydrogen bonds. iucr.org

Table 2: Crystal Data for Iron(III) Perchlorate Nonahydrate

| Parameter | Value |

|---|---|

| Formula | Fe(H2O)63·3H2O |

| Mr | 516.34 |

| Crystal System | Trigonal |

| Space Group | R-3c:H |

| a (Å) | 16.1930 (15) |

| c (Å) | 11.2421 (11) |

| V (ų) | 2552.9 (5) |

| Z | 6 |

| Temperature (K) | 100 |

Data sourced from Hennings et al. (2014). researchgate.net

The structural arrangement around the iron(III) ion in the nonahydrate is well-defined into distinct coordination spheres. iucr.orgnih.goviucr.org

The first coordination sphere consists of six water molecules octahedrally coordinated directly to the central Fe(III) atom. iucr.orgnih.goviucr.org The central iron atom is located on a threefold inversion axis, and the resulting [Fe(H2O)6]3+ octahedron has a point group symmetry of -3. iucr.orgnih.gov

The second coordination sphere is more complex, comprising six additional water molecules and six perchlorate tetrahedra. iucr.orgnih.goviucr.org These components are connected to the primary coordination shell via hydrogen bonds. iucr.orgnih.gov The six water molecules of the second sphere form a larger, secondary octahedron around the primary [Fe(H2O)6]3+ unit. iucr.orgnih.gov These outer water molecules are closer to the central Fe(III) atom (at a distance of 4.143(4) Å) than the perchlorate tetrahedra are (4.271(4) Å). iucr.orgiucr.orgresearchgate.net This intricate hydrogen-bonded network involving the non-coordinating water molecules and perchlorate anions defines the supramolecular structure of the crystal. iucr.orgnih.gov

Hydrated Structures: Focus on Iron(III) Perchlorate Nonahydrate

Hydrogen Bonding Networks and Perchlorate Anion Disorder

In the crystal structure of iron(III) perchlorate nonahydrate, Fe(H₂O)₆₃·3H₂O, extensive hydrogen bonding plays a crucial role in stabilizing the lattice. nih.goviucr.orgiucr.org The fundamental building blocks are the hexaquoiron(III) cations, [Fe(H₂O)₆]³⁺, where the iron atom is octahedrally coordinated by six water molecules. nih.govresearchgate.net These primary coordination spheres are further enveloped by a second coordination sphere composed of non-coordinating water molecules and perchlorate anions. nih.goviucr.org

The water molecules of this second sphere connect to the perchlorate tetrahedra via hydrogen bonds. nih.goviucr.org Specifically, six of these outer water molecules form a larger octahedron around the central [Fe(H₂O)₆]³⁺ unit. nih.goviucr.org This intricate network of hydrogen bonds links the cationic complexes, the free water molecules, and the anions into a stable three-dimensional structure. nih.govresearchgate.net

A notable feature in the crystal structure of iron(III) perchlorate nonahydrate is the disorder of the perchlorate anion. nih.goviucr.org The ClO₄⁻ tetrahedron, which is situated on a twofold rotation axis, exhibits slight positional disorder. nih.goviucr.org This disorder is modeled with two components, a major and a minor one, with refined occupancy factors. In one study, these occupancies were determined to be 0.773 (9) for the major component and 0.227 (9) for the minor component. nih.goviucr.orgiucr.orgresearchgate.netnih.gov This disorder indicates that the perchlorate anion does not occupy a single, perfectly defined position within the crystal lattice but rather exists in at least two slightly different orientations.

Structural Analysis of Aquo(octaethylporphinato)iron(III) Perchlorate

The synthesis and structural characterization of five-coordinate aquo(octaethylporphinato)iron(III) perchlorate, [Fe(OEP)(H₂O)]ClO₄, reveal a high-spin iron(III) center. researchgate.netresearchgate.net The treatment of the µ-oxo dimer of (octaethylporphinato)iron(III) with acid yields this monomeric aquo complex. researchgate.netresearchgate.net X-ray crystal structure determination provides precise details of its molecular geometry.

The crystal structure of the related compound bis(methanol-O)(2,3,7,8,12,13,17,18-octaethylporphyrinato)iron(III) perchlorate bis(methanol) solvate, Fe(oep)(HOCH₃)₂·2CH₃OH, shows an iron atom located in the plane of the four nitrogen atoms of the porphyrin ring. iucr.org It is coordinated by two methanol (B129727) molecules in the axial positions. iucr.org The structure consists of discrete [Fe(oep)(HOCH₃)₂]⁺ cations, perchlorate anions, and methanol solvent molecules, all connected through a network of hydrogen bonds. iucr.org

In a different sterically crowded complex, Fe(III) 2,3,7,8,12,13,17,18-octaethyl-5,10,15,20-tetraphenylporphyrin perchlorate, the porphyrin macrocycle is significantly distorted into a saddle shape with some degree of ruffling. worldscientific.comresearchgate.net This nonplanar conformation, combined with the weakly coordinating perchlorate counterion, results in an uncommon intermediate S = 3/2 spin state for the iron(III) ion. worldscientific.com

The crystal structure of (octaethylporphinato)iron(III) perchlorate itself has been determined by X-ray methods and shows the compound crystallizes in the monoclinic space group P21/a. researchgate.net The structure is composed of dimers, with a "face-to-face" contact between two iron porphyrin units, which is attributed to weak π-π* interactions. researchgate.net

Table 1: Selected Bond Distances and Angles for an Iron(III) Octaethylporphyrin Complex

| Parameter | Value | Reference |

|---|---|---|

| Average Fe-N (porphyrin) distance | 2.026 (3) Å | iucr.org |

| Fe-O (axial methanol) bond length | 2.159 (3) Å | iucr.org |

| Closest intermolecular approach (dimer) | 3.56 Å | researchgate.net |

Structures of Iron(III) Complexes with Dicyano and Phenanthroline Ligands

The structural analysis of iron(III) complexes containing both dicyano and 1,10-phenanthroline (phen) ligands reveals specific coordination geometries. In the case of cis-dicyano-bis(1,10-phenanthroline)iron(III) sulfate (B86663) dihydrate, X-ray diffraction shows the complex has a compressed octahedral conformation. tandfonline.comresearchgate.net The two cyanide ligands are bonded in a cis arrangement. tandfonline.comresearchgate.net The unit cell of this sulfate salt contains enantiomeric pairs of the complex, with a network of sulfate ions and water molecules stabilized by hydrogen bonding. tandfonline.comresearchgate.net

Magnetic moment studies on the perchlorate salt of this complex, [Fe(phen)₂(CN)₂]⁺, dissolved in various solvents, indicate a low-spin Fe(III) state. tandfonline.comresearchgate.net The crystal structure of the related iron(II) complex, cis-dicyano-bis(1,10-phenanthroline)iron(II) trihydrate, also shows a distorted octahedral arrangement with the cyanide groups in the cis position. researchgate.net

The structure of the [Fe(o-phen)₃]²⁺ cation, found in ferroin (B110374) and its perchlorate salt, has been characterized by X-ray crystallography. wikipedia.org This complex cation is octahedral with D₃ symmetry. wikipedia.org The iron-nitrogen bond distances are approximately 197.3 pm. wikipedia.org In the case of rac-Fe(5,6-dmp)₃₂, where 5,6-dmp is 5,6-dimethyl-1,10-phenanthroline, the crystal packing shows the presence of both enantiomeric forms of the complex cation within the same unit cell. researchgate.net

Pentacoordinated Chloro-Iron(III) Complexes

Pentacoordinated chloro-iron(III) complexes often feature a distorted square-pyramidal geometry. mdpi.comresearchgate.net In several studied examples involving dianionic [N₂O₂]²⁻ tetradentate Schiff-base ligands, the iron(III) atom is five-coordinate. mdpi.comresearchgate.net The nitrogen and oxygen atoms of the Schiff-base ligand form the basal plane of the pyramid, while the chlorine atom occupies the apical position. mdpi.comresearchgate.net

Magnetic measurements for these complexes consistently show a high-spin configuration (S = 5/2) for the Fe(III) ion. mdpi.comresearchgate.net The bond lengths within these structures are characteristic of high-spin pentacoordinated iron(III)-chloride complexes supported by N₂O₂ tetradentate Schiff-base ligands. mdpi.com The distance of the iron atom to the imine nitrogen of the Schiff base ligand is often used as an indicator of the electronic spin state of the metal ion. mdpi.com

The synthesis of these complexes can be achieved by reacting an appropriate Schiff-base proligand with an anhydrous iron chloride salt, often under basic conditions. mdpi.comresearchgate.net These types of complexes are of interest as they can serve as building blocks for constructing more complex molecular architectures. researchgate.net

Table 2: Typical Geometry of a Pentacoordinated Chloro-Iron(III) Schiff-Base Complex

| Parameter | Description | Reference |

|---|---|---|

| Coordination Number | 5 | mdpi.comresearchgate.net |

| Geometry | Distorted Square-Pyramidal | mdpi.comresearchgate.net |

| Basal Plane | N and O atoms of the Schiff-base ligand | mdpi.comresearchgate.net |

| Apical Position | Chlorine atom | mdpi.comresearchgate.net |

| Spin State | High-spin (S = 5/2) | mdpi.comresearchgate.net |

Powder X-ray Diffraction Techniques in Iron Perchlorate Research

Monitoring Spin-Crossover Transitions in Iron(II) Perchlorate Compounds

Powder X-ray diffraction (PXRD) is a powerful technique for investigating and monitoring spin-crossover (SCO) phenomena in crystalline iron(II) perchlorate compounds. iucr.orgnih.govakjournals.com The transition between the high-spin (HS) and low-spin (LS) states in these materials is accompanied by significant changes in the crystal structure, which can be precisely tracked using PXRD. iucr.orgresearchgate.net

As the compound undergoes a spin transition, there is a dramatic change in the lengths of the metal-ligand bonds, typically a decrease of about 0.2 Å for [FeN₆] systems when going from the HS to the LS state. iucr.org This contraction of the coordination polyhedron leads to a discernible decrease in the unit cell volume. rsc.org Temperature-dependent PXRD measurements allow for the monitoring of these changes in unit-cell parameters as a function of temperature. iucr.orgresearchgate.netresearchgate.net By collecting diffraction patterns at various temperatures, researchers can follow the course of the spin transition and identify the transition temperature (T₁/₂). iucr.orgrsc.org

For example, in the study of Fe(C₁₀H₈N₆)₂₂, the thermal spin transition was monitored by observing the change in unit-cell parameters with temperature. iucr.orgnih.gov This compound was also found to undergo a crystallographic phase change during the spin transition, which involves a doubling of the crystallographic 'a' axis. iucr.orgresearchgate.net Waterfall plots of temperature-dependent PXRD data clearly show shifts in peak positions, which correspond to the volume changes associated with the spin crossover. rsc.org This method is crucial for verifying that bulk powder samples exhibit the same structural and spin-crossover behavior as single crystals used for more detailed structural determination. rsc.org

Spectroscopic Characterization Techniques and Insights for Iron Perchlorate Complexes

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of molecules. For iron perchlorate (B79767) complexes, it is particularly useful for identifying the characteristic modes of the perchlorate ion (ClO₄⁻) and the vibrations associated with ligands, including coordinated water molecules.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a compound. In the study of iron(II) perchlorate complexes, FTIR is primarily used to confirm the presence and coordination mode of the perchlorate anion and other ligands. The free perchlorate ion possesses tetrahedral (Td) symmetry, but its symmetry is lowered upon coordination to a metal center, leading to changes in its infrared spectrum. bdu.ac.inijcce.ac.ir

Mid-IR transmission spectra of compounds containing the ClO₄⁻ ion exhibit characteristic vibrational bands near 620 and 1100 cm⁻¹. nih.gov For complexes containing perchlorate, a very strong and often split band is observed in the 1055-1142 cm⁻¹ region, corresponding to an asymmetric stretching vibration of the Cl-O bond. nih.govresearchgate.net Another key feature is the asymmetric bending mode, which appears around 620-630 cm⁻¹. nih.gov In some perchlorate-containing complexes, a weak band may also be seen between 931-936 cm⁻¹, assigned to a symmetric stretching vibration. nih.govresearchgate.net

For hydrated iron(II) perchlorate, FTIR spectra also reveal the presence of water molecules. Bands related to the rocking and wagging modes of coordinated water (H₂O) are typically observed in the 900-600 cm⁻¹ and 650-450 cm⁻¹ ranges, respectively. nih.gov The metal-oxygen stretching vibration, involving the Fe-O bond, gives rise to a broad band in the 500-300 cm⁻¹ region. nih.gov It has been noted that the spectra of hydrated Fe²⁺ and Fe³⁺ perchlorates can change significantly upon heating or under dehydrated conditions, reflecting their relative instability. nih.gov

Table 1: Characteristic FTIR Bands for Perchlorate-Containing Iron Complexes

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1055 - 1142 | Asymmetric Stretch (ν₃) | nih.govresearchgate.net |

| 931 - 936 | Symmetric Stretch (ν₁) | nih.govresearchgate.net |

| 620 - 630 | Asymmetric Bend (ν₄) | nih.gov |

| ~476 | Doubly Degenerate Bend (ν₂) | researchgate.net |

| 500 - 300 | Metal-Oxygen Stretch | nih.gov |

Raman spectroscopy is complementary to FTIR and is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. It has been effectively applied to study crystalline iron(II) perchlorate hexahydrate, Fe(ClO₄)₂·6H₂O, providing insights into its lattice structure and phase transitions at different temperatures. researchgate.net

For a free perchlorate ion with Td symmetry, four fundamental vibrational modes are expected: ν₁ (A₁, symmetric stretch), ν₂ (E, symmetric bend), ν₃ (F₂, asymmetric stretch), and ν₄ (F₂, asymmetric bend). bdu.ac.inijcce.ac.ir The A₁, E, and F₂ modes are all Raman active. bdu.ac.in Theoretical calculations and experimental studies have assigned these modes to specific wavenumber ranges. ijcce.ac.irnih.gov

When the perchlorate ion coordinates to a metal, its symmetry is reduced (e.g., to C₃ᵥ for unidentate or C₂ᵥ for bidentate coordination). ijcce.ac.ir This reduction in symmetry causes the degenerate E and F₂ modes to split into multiple bands and can make certain IR-inactive modes become Raman active. ijcce.ac.ir

Temperature-dependent Raman studies on crystalline iron perchlorate hexahydrate have been used to investigate phase transitions. researchgate.net One such transition, observed around 245 K, is associated with the configurational disorder of the perchlorate ions. researchgate.net In studies of some iron(II) spin-crossover complexes, highly intense, structured bands, referred to as giant Raman features (GRFs), have been observed at low temperatures in the high-spin state, which can be excited by the Raman laser. acs.org

Table 2: Raman Active Vibrational Modes for the Perchlorate Ion

| Mode | Symmetry (in Td) | Description | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| ν₁ | A₁ | Symmetric Stretch | 928 - 936 | bdu.ac.innih.gov |

| ν₂ | E | Symmetric Bend | ~461 | nih.gov |

| ν₃ | F₂ | Asymmetric Stretch | 1082 - 1143 | bdu.ac.innih.gov |

| ν₄ | F₂ | Asymmetric Bend | 625 - 639 | bdu.ac.inresearchgate.net |

Raman Spectroscopy Investigations

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like those of iron(II) perchlorate, these transitions typically fall into three categories: ligand field (d-d) transitions, charge-transfer (CT) transitions, and intraligand transitions. msu.edu

Ligand field transitions involve the excitation of an electron between d-orbitals of the metal center that have been split by the electrostatic field of the surrounding ligands. For an octahedral iron(II) complex, the five d-orbitals split into a lower-energy t₂g set and a higher-energy eg* set.

The electronic structure and the resulting UV-Vis spectrum are highly dependent on the spin state of the Fe(II) ion (a d⁶ ion).

High-Spin (HS) State (S=2): In a weak ligand field, the electrons are arranged as (t₂g)⁴(eg*)². The only spin-allowed d-d transition is the ⁵T₂ → ⁵E transition, which is typically weak and appears in the near-infrared (NIR) region. beilstein-journals.org For Fe²⁺ perchlorate, broad absorptions due to this electronic transition have been observed near 0.95–1.1 μm (10526–9090 cm⁻¹). nih.gov

Low-Spin (LS) State (S=0): In a strong ligand field, the electrons are paired in the lower orbitals, giving a (t₂g)⁶ configuration. This state gives rise to more intense, spin-allowed d-d bands, such as the ¹A₁ → ¹T₁ and ¹A₁ → ¹T₂ transitions, which typically appear in the visible region. beilstein-journals.org

The change in color observed in many iron(II) spin-crossover (SCO) complexes, which can be switched between HS and LS states, is a direct consequence of the changes in these ligand field transitions. beilstein-journals.org For example, some iron(II) SCO compounds are nearly white in the HS state but become deeply colored (e.g., purple) in the LS state due to the appearance of the strong ¹A₁ → ¹T₁ band. beilstein-journals.org In addition to d-d bands, intense metal-to-ligand charge transfer (MLCT) bands are often observed, where an electron is excited from a metal-based orbital to a ligand-based orbital. researchgate.net

Table 3: Key Electronic Transitions in Octahedral Iron(II) Complexes

| Spin State | Transition | Description | Spectral Region | Reference |

|---|---|---|---|---|

| High-Spin (HS) | ⁵T₂ → ⁵E | Spin-allowed d-d | Near-Infrared (NIR) | nih.govbeilstein-journals.org |

| Low-Spin (LS) | ¹A₁ → ¹T₁ | Spin-allowed d-d | Visible | beilstein-journals.org |

| Low-Spin (LS) | ¹A₁ → ¹T₂ | Spin-allowed d-d | Visible | beilstein-journals.org |

| Low-Spin (LS) | ¹A₁ → ¹MLCT | Metal-to-Ligand Charge Transfer | Visible | researchgate.net |

Time-resolved spectroscopy is a vital technique for studying the dynamics of chemical reactions by monitoring spectral changes on very short timescales (from femtoseconds to seconds). It provides crucial insights into reaction kinetics and the identity of transient intermediates.

This technique has been employed to study the mechanism of perchlorate reduction catalyzed by iron complexes. acs.org By monitoring the initial rate of the reaction with time-resolved UV-visible spectroscopy, researchers have gained a better understanding of the catalytic mechanism. acs.org

In the field of photochemistry, laser flash photolysis coupled with time-resolved UV-Vis spectroscopy is used to study highly reactive intermediates. For example, irradiation of porphyrin-iron(IV) diperchlorate complexes with a laser pulse generates transient high-valent iron-oxo species. nih.gov The formation and subsequent decay of these intermediates can be monitored in real-time, allowing for the determination of their reactivity and reaction pathways. nih.govnih.gov Similarly, time-resolved absorption spectra have been used to identify compulsory intermediates, such as the oxo-iron(IV) porphyrin radical cation, in the reaction of iron(III) porphyrin perchlorate with hydrogen peroxide. researchgate.net Studies on various iron(II) complexes have revealed that their photoexcited MLCT states often have extremely short lifetimes, deactivating to a low-energy high-spin state on a sub-picosecond timescale, which can be tracked using these ultrafast techniques. nih.govacs.org

Ligand Field Transitions and Electronic Structure Elucidation

Mössbauer Spectroscopy for Iron Perchlorate Compounds

Mössbauer spectroscopy is a highly effective technique for investigating the electronic structure of iron compounds, including those containing the perchlorate anion. mdpi.com It provides detailed information about the oxidation state, spin state, and local coordination environment of the iron nucleus by measuring the resonant absorption of gamma rays. uni-bielefeld.de The key parameters derived from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which are sensitive to the s-electron density at the nucleus and the asymmetry of the electric field gradient, respectively. uni-bielefeld.demdpi.com

Mössbauer spectroscopy is particularly adept at distinguishing between the different spin states of iron in its complexes. beilstein-journals.org The high-spin (HS) and low-spin (LS) states of both Fe(II) and Fe(III) exhibit distinct ranges for isomer shifts and quadrupole splittings, allowing for unambiguous assignment. mdpi.com

For iron(II), the HS state (S=2) has a (t₂g)⁴(eg)² electronic configuration, while the LS state (S=0) has a (t₂g)⁶(eg)⁰ configuration. The increased shielding of the s-electrons by the d-electrons in the HS state results in a larger, more positive isomer shift compared to the LS state. mdpi.com Conversely, for iron(III), the HS state (S=5/2) has a (t₂g)³(eg)² configuration, and the LS state (S=1/2) has a (t₂g)⁵(eg)⁰ configuration. The LS state again shows a lower isomer shift. mdpi.com

In low-spin iron(III) porphyrin complexes, two main electronic configurations are typically observed: the common (d_xy)²(d_xz, d_yz)³ and the less frequent (d_xz, d_yz)⁴(d_xy)¹. bibliotekanauki.pl For instance, in the low-spin complex [Fe(III)(OEP)(Im)₂]⁺, the ground spin state corresponds to the (d_xy)²(d_xz, d_yz)³ configuration. bibliotekanauki.pl The presence of the perchlorate anion can influence the electronic environment, as seen in complexes like [FeIII(TPPBr₈)(H₂O)₂]ClO₄, where hydrogen bonding between coordinated water molecules and the perchlorate anion elongates the Fe-O bonds, which in turn shortens the Fe-N(porphyrin) distances and stabilizes an admixed-intermediate spin state. rsc.org

The isomer shift (δ) and quadrupole splitting (ΔE_Q) are the primary parameters obtained from Mössbauer spectra, providing deep insights into the electronic and geometric structure of iron perchlorate complexes.

Isomer Shift (δ): The isomer shift is a measure of the s-electron density at the iron nucleus and is highly indicative of the oxidation and spin state. uni-bielefeld.de Generally, LS states for both Fe(II) and Fe(III) have lower isomer shifts than their HS counterparts. mdpi.com For example, typical isomer shifts for HS Fe(II) compounds are in the range of δ = 0.9 to 1.3 mm/s, while LS Fe(II) compounds show values from -0.1 to 0.2 mm/s at room temperature. mdpi.com A study of the eight-coordinate high-spin iron(II) complex Fe(LN4)₂₂ reported an isomer shift of 1.260 mm/s at 4.2 K, which is characteristic of this spin state. researchgate.net

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and a non-spherically symmetric electric field gradient (EFG) at the nucleus. mdpi.com The magnitude of ΔE_Q is sensitive to the electronic configuration and the geometry of the coordination sphere. For Fe(II), the HS state has a non-spherically symmetric d-electron distribution, leading to a large ΔE_Q (typically 2.0–2.7 mm/s), whereas the LS state has a symmetric (t₂g)⁶ configuration, resulting in a smaller quadrupole splitting (0.2–1.9 mm/s). mdpi.com In contrast, for Fe(III), the HS state is spherically symmetric ((t₂g)³(eg)²), leading to a small ΔE_Q, while the LS state is asymmetric ((t₂g)⁵) and thus has a larger ΔE_Q. mdpi.com

In a series of low-spin ferriheme (B1240928) complexes, it was demonstrated that quadrupole splittings are very sensitive to the orientation of axial ligands. nih.gov For the complex [(TMP)Fe(1-MeIm)₂]ClO₄, which has a near-parallel orientation of its imidazole (B134444) ligands, the ΔE_Q was found to be 2.24 mm/s. nih.gov

The following table summarizes typical Mössbauer parameters for different iron spin states.

| Iron State | Spin State | S Value | Electronic Configuration (Octahedral) | Isomer Shift (δ) Range (mm/s vs Fe) | Quadrupole Splitting (ΔE_Q) Range (mm/s) |

| Fe(II) | High-Spin | 2 | t₂g⁴ eg² | 0.9 to 1.3 mdpi.com | 2.0 to 2.7 mdpi.com |

| Fe(II) | Low-Spin | 0 | t₂g⁶ eg⁰ | -0.1 to 0.2 mdpi.com | 0.2 to 1.9 mdpi.com |

| Fe(III) | High-Spin | 5/2 | t₂g³ eg² | 0.4 to 0.5 | ~0 |

| Fe(III) | Low-Spin | 1/2 | t₂g⁵ eg⁰ | 0.1 to 0.2 | > 1.5 |

Note: The values are general ranges and can vary based on the specific coordination environment and temperature.

Elucidation of Spin States and Electronic Configurations

Magnetic Measurements and Spin State Analysis

Magnetic susceptibility measurements are a cornerstone for characterizing the spin state of iron complexes, including those with perchlorate counter-ions. The technique directly probes the magnetic moment of the iron center, which is a function of its number of unpaired electrons.

Many iron perchlorate complexes exhibit spin crossover (SCO) behavior, where the spin state of the iron center changes in response to temperature. chinesechemsoc.org This phenomenon is typically studied by measuring the magnetic susceptibility (χ_M) as a function of temperature (T) and is often presented as a plot of χ_M T versus T.

For an Fe(II) complex undergoing a transition from a diamagnetic LS state (S=0) to a paramagnetic HS state (S=2), the χ_M T value will increase from near 0 cm³ K mol⁻¹ to approximately 3.0-4.0 cm³ K mol⁻¹. acs.org An example is the complex FeII(bzimpy)₂₂·0.25H₂O, which displays an abrupt spin transition centered above room temperature, with a transition temperature (T₁/₂) of 409 K on cooling and 397 K on heating, indicating a thermal hysteresis of 12 K. scitechnol.com Similarly, iron(II) complexes with 1,2,4-triazole (B32235) ligands and a perchlorate anion show temperature-induced singlet (¹A₁) ↔ quintet (⁵T₂) transitions, which are often discontinuous and accompanied by a hysteresis loop. researchgate.net For some iron(III) SCO complexes with a perchlorate counter-ion, an abrupt spin transition is observed above 100 K. rsc.org

The following table presents data for iron(II) complexes exhibiting spin crossover.

| Complex | T₁/₂ (Heating) | T₁/₂ (Cooling) | Hysteresis Width (K) |

| FeII(bzimpy)₂₂·0.25H₂O scitechnol.com | 397 K | 409 K | 12 K |

| [Fe(L¹)₂] (perchlorate salt used in synthesis) chinesechemsoc.org | 178 K | 176 K | 2 K |

| [Fe(L²)₂] (perchlorate salt used in synthesis) chinesechemsoc.org | 219 K | 214 K | 5 K |

| [Fe(L³)₂] (perchlorate salt used in synthesis) chinesechemsoc.org | 226 K | 218 K | 8 K |

The spin state of an iron center in a coordination complex is determined by the balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P). wikipedia.org In iron perchlorate systems, all three spin states—high-spin, low-spin, and intermediate-spin—have been observed.

Low-Spin (LS): When the ligand field is strong (Δ > P), the d-electrons preferentially occupy the lower energy t₂g orbitals, pairing up before filling the higher energy eg orbitals. This results in a low-spin state. For Fe(II), this is an S=0 state, and for Fe(III), it is an S=1/2 state. wikipedia.org Many iron perchlorate complexes are found in a low-spin state at low temperatures before undergoing spin crossover. acs.orgresearchgate.net

High-Spin (HS): When the ligand field is weak (Δ < P), the electrons will occupy as many d-orbitals as possible before pairing, following Hund's rule. This leads to a high-spin state with the maximum number of unpaired electrons. For Fe(II), this is an S=2 state, and for Fe(III), it is an S=5/2 state. wikipedia.org The HS state is typically favored at high temperatures in spin crossover systems. acs.orgscitechnol.com

Intermediate-Spin (IS): The intermediate-spin state (S=3/2 for Fe(III), S=1 for Fe(II)) is less common but can be stabilized in specific coordination environments. In certain highly distorted iron(III) porphyrin complexes with a perchlorate anion, such as [FeIII(TPPBr₈)(H₂O)₂]ClO₄, an admixed-intermediate spin state is stabilized. rsc.org This stabilization is attributed to the influence of hydrogen bonding between the axial water ligands and the perchlorate anion, which alters the ligand field around the iron center. rsc.org

The choice of ligands and the presence of counter-ions like perchlorate can subtly influence the ligand field strength and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), thereby dictating the ground spin state and the characteristics of any spin transition. rsc.orgscitechnol.com

Computational and Theoretical Approaches to Iron Perchlorate Chemistry

Density Functional Theory (DFT) Studies on Iron Perchlorate (B79767) Systems

DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying the complex electronic environments of transition metal compounds like iron perchlorate. frontiersin.org By approximating the many-electron problem to one that is dependent on the electron density, DFT allows for the calculation of various molecular properties.

A fundamental application of DFT in the study of iron perchlorate is the optimization of its molecular geometry. google.com This process determines the lowest energy arrangement of atoms in the complex, providing a theoretical prediction of its three-dimensional structure. For instance, in studies of iron(II) complexes with perchlorate anions, such as Fe(tpen)2 (where tpen (B1682442) = tetrakis(2-pyridylmethyl)ethylenediamine), DFT calculations have been used to analyze the structures obtained from X-ray diffraction data at various temperatures. acs.org The optimization process can reveal subtle structural changes that occur with temperature variations, which are crucial for understanding phenomena like spin crossover. acs.org

DFT calculations can also predict how the coordination environment of the iron center is influenced by the ligands and the perchlorate counter-ion. whiterose.ac.uk For example, in complexes like Fe(pybox)22, the steric hindrance between ligands can cause distortions in the FeN6 coordination sphere, and DFT can quantify these geometric distortions. rsc.org These theoretically optimized structures are crucial for subsequent electronic structure and spin-state analyses. google.com

The choice of the DFT functional and basis set is critical for obtaining accurate geometries. google.com Various functionals, from generalized gradient approximation (GGA) to hybrid and double-hybrid functionals, are employed, and their performance can be benchmarked against experimental crystal structures where available. google.comnih.gov

The electronic structure of iron perchlorate complexes, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key determinant of their reactivity and physical properties. physchemres.orgmyu-group.co.jp The HOMO-LUMO energy gap is a descriptor of the molecule's chemical stability and can be correlated with its sensitivity. physchemres.orgbibliotekanauki.pl

DFT calculations are widely used to determine the HOMO and LUMO energy levels. ijcce.ac.ir In iron complexes, the HOMO and LUMO are often centered around the metal ion and its immediate ligand environment. physchemres.org For example, in a study on an iron(II) carbohydrazide (B1668358) perchlorate complex, theoretical calculations based on DFT revealed a correlation between the HOMO-LUMO energy gap and the compound's impact sensitivity; a smaller energy gap was associated with higher sensitivity. bibliotekanauki.pl

The nature of the ligands and the counter-ion, in this case, perchlorate, can significantly influence the HOMO-LUMO gap. researchgate.netmdpi.com The table below illustrates typical HOMO-LUMO energy gaps calculated for different types of iron complexes, highlighting the range of values that can be obtained.

| Compound Type | DFT Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Iron(II) Carbohydrazide Perchlorate | DFT | - | - | Correlated with sensitivity | bibliotekanauki.pl |

| 4-Bromoanilinium Perchlorate | B3LYP/6-311++(d,p) | -7.273 | -3.169 | 4.104 | mdpi.com |

| Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |

Iron complexes, particularly iron(II) and iron(III) compounds, can often exist in different spin states (e.g., high-spin and low-spin) that are close in energy. core.ac.ukmdpi.com This can lead to a phenomenon known as spin crossover (SCO), where the complex can switch between spin states in response to external stimuli like temperature, pressure, or light. core.ac.ukchinesechemsoc.org DFT is a crucial tool for studying the energetics of these spin states. nih.govresearchgate.net

The energy difference between the high-spin (HS) and low-spin (LS) states (ΔE_HL) is a key parameter that determines the feasibility and temperature of the spin transition. aip.org DFT calculations can predict this energy difference, although the accuracy is highly dependent on the chosen functional. nih.govacs.org

The geometry of the coordination sphere around the iron ion has a profound impact on the spin state. rsc.org Generally, a more distorted geometry favors the high-spin state. acs.orgrsc.org DFT calculations on [Fe(pybox)2]2+ complexes with perchlorate anions have shown that steric congestion between ligands leads to greater distortion of the FeN6 coordination sphere, which in turn favors the high-spin state and results in a higher spin crossover temperature. rsc.org

The counter-anion, such as perchlorate, also plays a significant role, although its effect can be complex and is not always consistent across different systems. whiterose.ac.ukrsc.org In the solid state, anions can influence the crystal packing and participate in intermolecular interactions, such as hydrogen bonding, which can modulate the spin transition properties. core.ac.uk For the Fe(tpen)2 complex, the effect of the perchlorate anion on the spin crossover was a key aspect of the DFT study. acs.org

For solid-state iron perchlorate systems, calculations on isolated molecules may not be sufficient to accurately predict spin crossover behavior because intermolecular interactions within the crystal lattice can have a significant effect. core.ac.ukaip.org To account for these crystal packing effects, DFT calculations can be performed using periodic boundary conditions (PBC). arxiv.org

PBC calculations model the system as an infinite, repeating lattice, which provides a more realistic representation of the solid state. acs.org These calculations have been used to investigate how crystal packing influences the spin-state energetics. rsc.orgchemrxiv.org The crystal packing effect can be partitioned into direct and structural components. The direct component arises from the electrostatic and van der Waals interactions with the surrounding molecules in the crystal, while the structural component is due to the geometric constraints imposed by the crystal lattice on the molecule. rsc.orgrsc.orgchemrxiv.org Studies on iron complexes have shown that these packing effects can be on the order of several kcal/mol and can be decisive in determining the ground spin state in the solid phase. core.ac.ukrsc.org

The prediction of the spin crossover temperature (Tc) requires not only the electronic energy difference between spin states (ΔE_HL) but also the inclusion of thermodynamic corrections to calculate the change in enthalpy (ΔH) and entropy (ΔS). aip.orgdtu.dk The transition temperature is given by Tc = ΔH/ΔS. aip.org

DFT calculations can be used to compute the vibrational frequencies of the complex in both the high-spin and low-spin states. dtu.dk From these frequencies, zero-point vibrational energy (ZPVE), thermal enthalpy corrections, and vibrational entropy can be calculated. acs.orgdtu.dk The high-spin state, with its weaker metal-ligand bonds, generally has lower vibrational frequencies and thus a larger vibrational entropy, which favors the high-spin state at higher temperatures. dtu.dk The ZPVE correction typically favors the high-spin state as well. acs.orgdtu.dk The inclusion of these thermodynamic corrections is essential for a more accurate theoretical prediction of spin crossover behavior in iron perchlorate and related complexes. core.ac.ukrsc.orgrsc.org

Application of Periodic Boundary Conditions and Crystal Packing Effects

Hydrolysis and Solvation Energy Calculations for Iron(III) in Aqueous Solution

The hydrolysis of iron(III) in aqueous environments is a complex process that leads to the formation of various soluble hydroxide (B78521) complexes, significantly influencing the solubility and mobility of iron. acs.orgpdx.edu Computational studies using density-functional theory (DFT) have been instrumental in investigating the molecular structures and energetics of these hydrolysis species. acs.orgresearchgate.netacs.org

The formation of [Fe(OH)x(H2O)m]3-x species involves a complex equilibrium that shifts with pH. acs.org Determining the precise geometries, isomers, and conformations of these hydrolyzed species is challenging experimentally. acs.org Theoretical calculations help to elucidate these microscopic structures and their stoichiometry. acs.org

A significant aspect of these calculations is the estimation of solvation energy. The Universal Solvation Model based on the Austin Model 1 Hamiltonian with the Polarizable Continuum Model (UAHF-PCM) has been used to estimate these energies. acs.orgresearchgate.netacs.org However, it is recognized that the UAHF-PCM method is a simplified model that does not account for specific interactions with the solvent. acs.orgresearchgate.netacs.org Consequently, a careful balance must be struck between the level of theory used for the electronic structure calculation and the solvation model to achieve accurate predictions of free energies in aqueous solutions. acs.orgresearchgate.net

Research has shown that the PBE/TZVP/UAHF-PCM method can accurately describe the hydrolysis energies of Fe(III), with deviations of approximately 3.0 kcal/mol from experimental values. acs.orgresearchgate.netacs.org These DFT studies have calculated the structures for various tautomers and multiplicities that can arise during hydrolysis. acs.orgresearchgate.netnih.gov The high-spin state of the Fe(III) ion is typically considered the ground state in these calculations. researchgate.net

The following table summarizes key aspects of the computational approach to Fe(III) hydrolysis:

| Computational Aspect | Method/Finding | Source |

| Primary Theoretical Framework | Density-Functional Theory (DFT) | acs.orgresearchgate.netacs.org |

| Solvation Energy Estimation | UAHF-PCM (Universal Solvation Model) | acs.orgresearchgate.netacs.org |

| Identified Reliable Method | PBE/TZVP/UAHF-PCM | acs.orgresearchgate.netacs.org |

| Deviation from Experiment | ~3.0 kcal mol-1 | acs.orgresearchgate.netacs.org |

| Focus of Study | Geometries, electronic structures, and hydrolysis free energies of [Fe(OH)x(H2O)m]3-x species. | acs.org |

Identification of Reliable DFT Methods for Iron-Ligand Systems

The accurate theoretical description of iron-ligand systems presents a significant challenge due to the complex electronic structures of transition metals. Density Functional Theory (DFT) has become a vital tool for these investigations due to its balance of computational cost and accuracy. frontiersin.org However, the reliability of DFT results is highly dependent on the choice of the exchange-correlation functional. aip.org

For iron(II) complexes, which often exhibit spin-crossover transitions, standard quantum chemical methods like semilocal DFT and CCSD(T) can perform poorly when calculating the energy difference between high- and low-spin states. acs.org Many common functionals tend to fail in accurately predicting the energy differences between various spin states. aip.org This failure in some cases is attributed to a significant underestimation of the exchange energy. aip.org Consequently, hybrid functionals that incorporate a substantial portion of Hartree-Fock exchange (around 50%) can yield more accurate results for certain systems like [Fe(H2O)6]2+, [Fe(NH3)6]2+, and [Fe(NCH)6]2+. aip.org

Conversely, for other complexes such as [Fe(CO)6]2+, the challenge may lie in the multiconfigurational character of the ground state wave-function, and a universally suitable functional has not been identified. aip.org Research suggests that density-corrected DFT can be both more accurate and reliable, providing consistent predictions for systems like the Fe-Porphyrin complex. acs.org

Studies have benchmarked various functionals against high-accuracy methods like diffusion Monte Carlo. aip.org For certain Fe(II) octahedral complexes, functionals like BP86 and PBE, which are simple Generalized Gradient Approximations (GGAs), have been shown to provide some of the most accurate results. acs.org The OPBE functional has also been suggested to yield good results for iron complexes with oxidation states of +2, +3, or +6. frontiersin.org The B3LYP functional has demonstrated reliability in calculating the spin-state ordering of specific iron-dioxygen species. frontiersin.org

A proposed strategy for assessing the electronic structure in systems where DFT analysis can be ambiguous is to focus on the geometry, which is a more reliably calculated parameter. nih.gov By comparing DFT-derived bond lengths (e.g., O-O or N-O) with those in free, non-metal-bound species, a more calibrated assignment of the electronic structure can be achieved. nih.gov

The following table presents a selection of DFT functionals and their assessed reliability for specific iron-ligand systems:

| DFT Functional | System/Application | Reliability Assessment | Source |

| BP86, PBE (GGAs) | Small ligand Fe(II) complexes | Identified as providing some of the most accurate results for spin gaps. | acs.org |

| Hybrid Functionals (~50% HF exchange) | [Fe(H2O)6]2+, [Fe(NH3)6]2+, [Fe(NCH)6]2+ | Can provide quite accurate results due to better handling of exchange energy. | aip.org |

| OPBE | Iron complexes (oxidation states +2, +3, +6) | Suggested to give good results for spin-state energies. | frontiersin.org |

| B3LYP | P450 and chloroperoxidase Cpd I, [(TMC)Fe(O2)]2+ | Performed very well in specific QM/MM studies and for spin-state ordering. | frontiersin.org |

| TPSSH with DFT-D3 | Ni/Cu/Al/Fe ions with organic molecules | Demonstrated to effectively describe the interactions. | mdpi.com |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful and popular computational method for investigating the electronic excited states of molecules. semanticscholar.orgrsc.orguci.eduarxiv.org It offers a formally rigorous framework for studying time-dependent phenomena, replacing the complex many-body time-dependent Schrödinger equation with a more manageable set of time-dependent single-particle (Kohn-Sham) equations. uci.edu This approach allows for the calculation of various excited state properties, including absorption spectra and transition frequencies. rsc.orguci.edu

TDDFT has become a standard method for calculating excited state properties in larger molecules, often superseding older methods like Configuration Interaction Singles (CIS). ups-tlse.fr While CIS neglects electron correlation, leading to potential inaccuracies, TDDFT provides considerably improved results at a comparable computational cost. ups-tlse.fr The accuracy of TDDFT for excited state potential energy surfaces and other properties has been shown to be more robust than CIS, especially for molecular geometries that differ significantly from the ground state minimum. ups-tlse.fr

The core principle of TDDFT is based on the Runge-Gross theorem, which establishes that for a given initial state, the time-dependent density uniquely determines the time-dependent external potential. uci.edu In practice, linear response TDDFT is widely used, where the response of the system to a weak, oscillating electric field is analyzed to extract information about electronic excitations. uci.edu

The quality of TDDFT calculations for adiabatic excitation energies, molecular structures, dipole moments, and vibrational frequencies of excited states is remarkably high, often comparable to the accuracy achieved in ground-state DFT calculations. ups-tlse.fr This makes TDDFT a valuable tool for gaining a deeper understanding of photophysical and photochemical processes. ups-tlse.fr

Ab Initio Calculations for Vibrational Properties and Hydrogen Bonding Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are a fundamental tool for investigating the vibrational properties and hydrogen bonding interactions within molecular systems. ysu.am These methods can predict vibrational spectra, including frequencies and infrared intensities, and analyze how these properties change upon complex formation. ysu.am

Hydrogen bonding is a critical interaction that dictates the structure and properties of many chemical and biological systems. ysu.am In complexes involving iron perchlorate, hydrogen bonds can form between the perchlorate anions, coordinated water molecules, and other ligands. Ab initio calculations can elucidate the nature and strength of these bonds. mit.edu For instance, the formation of a hydrogen bond typically leads to a weakening of the covalent bond involved in the interaction (e.g., an O-H bond), which is observed as a shift to a lower frequency in the vibrational spectrum. ysu.am

The analysis of dihydrogen-bonded complexes using ab initio methods, such as Møller–Plesset perturbation theory (MP2), has shown that binding energies can be significant, and the nature of the interaction can range from electrostatic to having a notable exchange energy component. researchgate.net A topological analysis based on the Atoms in Molecules (AIM) theory of Bader can further characterize these interactions. researchgate.net The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) between interacting atoms provide insight into the nature of the bond, distinguishing between covalent and closed-shell (e.g., ionic, hydrogen bond, van der Waals) interactions. researchgate.netresearchgate.net For hydrogen bonds, the electron density at the BCP is typically low, and the Laplacian is positive. researchgate.net

Computational studies have employed these techniques to explore interactions in various systems, including the adsorption of perchlorate onto functionalized surfaces, where hydrogen bonding plays a key role. mit.edu Geometric properties, such as bond distances and angles, derived from these calculations are crucial for understanding the structure of hydrogen-bonded networks. mit.edu

Coordination Chemistry and Ligand Interactions in Iron Perchlorate Complexes

Design and Synthesis of Novel Iron(II) Perchlorate (B79767) Coordination Compounds

The synthesis of new iron(II) perchlorate complexes is driven by the quest for compounds with specific magnetic, electronic, and structural properties. The choice of ligand is paramount in dictating the final architecture and characteristics of the coordination compound.

Bidentate and polydentate ligands, which bind to a central metal ion through two or more donor atoms, are instrumental in forming stable iron(II) complexes. mdpi.comiucr.orgmdpi.com These ligands, often referred to as chelating agents, enhance the stability of the resulting complex through the chelate effect. mdpi.comresearchgate.net This effect describes the increased thermodynamic stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. researchgate.netresearchgate.net

The synthesis of iron(II) complexes with bidentate N-heterocyclic carbene (NHC) ligands has been a subject of investigation. nih.govesrf.froecd-nea.org For instance, several Fe(II) complexes have been synthesized to study the bond formation with bidentate carbene ligands that have varying ligand bite angles. nih.gov The use of sterically demanding bidentate ligands can be crucial for stabilizing dinuclear iron complexes with lower coordination numbers. esrf.fr In many cases, the geometry around the Fe(II) center in these complexes is a distorted tetrahedron. oecd-nea.org Polydentate ligands are also crucial in biological systems, such as the quadridentate heme ligand in hemoglobin that coordinates with iron. mdpi.comresearchgate.net